molecular formula C15H10F5NO B7464803 N-(3,4-dimethylphenyl)-2,3,4,5,6-pentafluorobenzamide

N-(3,4-dimethylphenyl)-2,3,4,5,6-pentafluorobenzamide

Cat. No. B7464803
M. Wt: 315.24 g/mol
InChI Key: OYOTXEZICXIYPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,4-dimethylphenyl)-2,3,4,5,6-pentafluorobenzamide, also known as AMN082, is a selective agonist of the metabotropic glutamate receptor subtype 7 (mGluR7). It was first synthesized in 2003 and has since been used extensively in scientific research to understand the role of mGluR7 in various physiological processes.

Mechanism of Action

N-(3,4-dimethylphenyl)-2,3,4,5,6-pentafluorobenzamide acts as a selective agonist of mGluR7, which is a G protein-coupled receptor that is primarily expressed in the central nervous system. Activation of mGluR7 by N-(3,4-dimethylphenyl)-2,3,4,5,6-pentafluorobenzamide leads to the inhibition of neurotransmitter release, primarily glutamate, which is involved in various physiological processes.
Biochemical and Physiological Effects:
Activation of mGluR7 by N-(3,4-dimethylphenyl)-2,3,4,5,6-pentafluorobenzamide has been shown to have various biochemical and physiological effects. These include the modulation of synaptic transmission, regulation of neuronal excitability, and the inhibition of neurotransmitter release. Additionally, N-(3,4-dimethylphenyl)-2,3,4,5,6-pentafluorobenzamide has been shown to have anti-inflammatory effects and to modulate the immune response.

Advantages and Limitations for Lab Experiments

N-(3,4-dimethylphenyl)-2,3,4,5,6-pentafluorobenzamide has several advantages for use in lab experiments. It is a highly selective agonist of mGluR7, which allows for specific activation of this receptor subtype. Additionally, it has a long half-life, which makes it useful for in vivo studies. However, one limitation of using N-(3,4-dimethylphenyl)-2,3,4,5,6-pentafluorobenzamide is its poor solubility in water, which can make it difficult to administer in some experimental setups.

Future Directions

There are several future directions for research involving N-(3,4-dimethylphenyl)-2,3,4,5,6-pentafluorobenzamide. One area of interest is the role of mGluR7 in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, the potential therapeutic applications of N-(3,4-dimethylphenyl)-2,3,4,5,6-pentafluorobenzamide in the treatment of chronic pain, anxiety, and depression are areas of ongoing research. Finally, the development of more water-soluble analogs of N-(3,4-dimethylphenyl)-2,3,4,5,6-pentafluorobenzamide could be useful for improving its administration in experimental setups.

Synthesis Methods

The synthesis of N-(3,4-dimethylphenyl)-2,3,4,5,6-pentafluorobenzamide involves the reaction of 3,4-dimethylbenzoyl chloride with pentafluorobenzonitrile in the presence of a base. The resulting product is then purified using column chromatography to obtain pure N-(3,4-dimethylphenyl)-2,3,4,5,6-pentafluorobenzamide.

Scientific Research Applications

N-(3,4-dimethylphenyl)-2,3,4,5,6-pentafluorobenzamide has been widely used in scientific research to understand the role of mGluR7 in various physiological processes such as pain modulation, anxiety, depression, addiction, and neuroprotection. Studies have shown that activation of mGluR7 by N-(3,4-dimethylphenyl)-2,3,4,5,6-pentafluorobenzamide can reduce pain sensitivity in animal models of chronic pain. It has also been shown to have anxiolytic and antidepressant effects in animal models of anxiety and depression. Additionally, N-(3,4-dimethylphenyl)-2,3,4,5,6-pentafluorobenzamide has been shown to reduce drug-seeking behavior in animal models of addiction and to have neuroprotective effects in animal models of neurodegenerative diseases.

properties

IUPAC Name

N-(3,4-dimethylphenyl)-2,3,4,5,6-pentafluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10F5NO/c1-6-3-4-8(5-7(6)2)21-15(22)9-10(16)12(18)14(20)13(19)11(9)17/h3-5H,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYOTXEZICXIYPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=C(C(=C(C(=C2F)F)F)F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10F5NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,4-dimethylphenyl)-2,3,4,5,6-pentafluorobenzamide

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